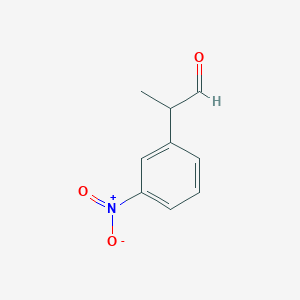![molecular formula C16H16BrNO3 B8650531 methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)
methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate
Overview
Description
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a methylamino group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate typically involves a multi-step process. One common method includes the bromination of methyl 2-[(4-methoxyphenyl)methylamino]benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methoxybenzoate
- Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
Uniqueness
Methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H16BrNO3 |
|---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C16H16BrNO3/c1-20-13-6-3-11(4-7-13)10-18-15-8-5-12(17)9-14(15)16(19)21-2/h3-9,18H,10H2,1-2H3 |
InChI Key |
IAJMDSMHWANYGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-Chloro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8650449.png)
![Methyl 2-[4-(acetyloxy)phenyl]cyclopropane-1-carboxylate](/img/structure/B8650457.png)





![3-(2-Methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8650499.png)
![1-Methyl-1-[3-(1-methylethyl)phenyl]ethylamine](/img/structure/B8650515.png)





